molecular formula C16H18N4O5S B4940449 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No.: B4940449
M. Wt: 378.4 g/mol
InChI Key: BRMOOZJPBIJXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step often involves the reaction of the purine core with sulfur-containing reagents such as thiourea or thiocyanates.

    Attachment of the hydroxyphenoxypropyl group: This is usually done through nucleophilic substitution reactions, where the hydroxyphenoxypropyl moiety is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the purine core or the sulfanylidene group.

    Substitution: The hydroxyphenoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the hydroxyphenoxypropyl moiety.

Scientific Research Applications

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione apart is its sulfanylidene group, which imparts unique chemical reactivity and potential biological activity

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-19-13-12(14(22)18-15(19)23)20(16(26)17-13)7-9(21)8-25-11-5-3-10(24-2)4-6-11/h3-6,9,21H,7-8H2,1-2H3,(H,17,26)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMOOZJPBIJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.